molecular formula C13H10ClNO3 B3017644 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 176383-24-7

4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B3017644
CAS No.: 176383-24-7
M. Wt: 263.68
InChI Key: KVFFSJYICJDNJK-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a dihydropyridine (DHP) derivative featuring a fused furopyridine-dione core substituted with a 2-chlorophenyl group at the 4-position. The synthesis of such derivatives typically involves microwave-assisted eco-friendly methodologies, which avoid harsh conditions, reduce solvent use, and improve yields compared to classical heating methods .

Properties

IUPAC Name

4-(2-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-9-4-2-1-3-7(9)8-5-11(16)15-10-6-18-13(17)12(8)10/h1-4,8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFSJYICJDNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)NC1=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a suitable pyridine derivative in the presence of a base, followed by cyclization to form the furo-pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with biological targets that are relevant in treating various diseases.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, research has indicated that modifications to the furo[3,4-b]pyridine structure can enhance its potency against tumor cells .
  • Antimicrobial Properties : The chlorophenyl group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Material Science

In material science, compounds like 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione are being explored for their potential use in organic electronics and photonic devices.

  • Organic Photovoltaics : Research indicates that derivatives of this compound can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport .
  • Light Emitting Diodes (LEDs) : The unique electronic properties of furo[3,4-b]pyridine derivatives make them suitable candidates for use in organic LEDs .

Synthetic Methodologies

The synthesis of this compound is of significant interest due to its potential as a building block for more complex molecules.

  • Microwave-Assisted Synthesis : An eco-friendly methodology has been developed for synthesizing N-heterocycles related to this compound using microwave-assisted techniques, which enhances yield and reduces reaction time .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of modified furo[3,4-b]pyridines on various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to unmodified compounds. The study highlighted the importance of the chlorophenyl moiety in enhancing biological activity .

Case Study 2: Organic Photovoltaics

Research conducted at a leading university demonstrated that incorporating 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione into organic photovoltaic devices improved their efficiency by optimizing charge transport mechanisms. The findings suggested that this compound could play a crucial role in next-generation solar cells .

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-aryl-substituted dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Effects and Structural Variations

Key analogs include:

4-(3′-Nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,7H)-dione (IIIa)

  • Substituent: Electron-withdrawing 3-nitrophenyl.
  • Properties: Melting point 218–219°C, yield 80–85% (depending on alkyl group R = Me or Et) .
  • Spectral Data: ¹H-NMR signals at δ 8.20–7.50 ppm (aromatic protons), δ 5.10–4.80 ppm (pyridine-H), and δ 4.30–3.90 ppm (furan-H) .

Properties: Higher melting point (234–235°C), yield 79–82% .

4-(4-Fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione Substituent: Electron-withdrawing 4-fluorophenyl. Properties: Molecular formula C₁₉H₁₄FNO₃, monoisotopic mass 323.095772 .

Ethyl 6-chloro-4-(4′-dimethylaminophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate (IIj) Substituent: Electron-donating 4-dimethylaminophenyl. Properties: Melting point 300–302°C, yield 64% .

Key Observations:

  • Electron-donating groups (e.g., NMe₂) may reduce reactivity but improve solubility .
  • Steric Effects: Substituents at the 3-position (e.g., 3-nitrophenyl) introduce steric hindrance, possibly explaining the lower yields compared to para-substituted analogs .

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) Key ¹H-NMR Features (δ, ppm) Reference
IIIa (3-nitrophenyl) 218–219 80–85 8.20–7.50 (Ar-H), 5.10–4.80 (pyridine-H)
IIIb (3-nitrophenyl isomer) 234–235 79–82 Similar to IIIa with shifted signals
4-Fluorophenyl derivative N/A N/A Molecular ion peak at m/z 323.095
IIj (4-dimethylaminophenyl derivative) 300–302 64 7.30–6.70 (Ar-H), 4.90–4.50 (CH₂)

Notes:

  • Melting points correlate with substituent polarity: Nitro > fluoro > chloro > dimethylamino .

Biological Activity

4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₃H₁₀ClN₁O₃
  • Molecular Weight : 263.68 g/mol
  • IUPAC Name : 4-(2-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione

The structure features a fused furo-pyridine ring system with a chlorophenyl substituent that influences its biological activity.

Synthesis

The synthesis typically involves cyclization reactions starting from 2-chlorobenzaldehyde and appropriate pyridine derivatives under basic conditions. The process can be optimized for yield and purity through techniques such as recrystallization and chromatography .

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various pathogenic strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

Studies have highlighted the potential of this compound in anticancer applications. Preliminary evaluations suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For example, related compounds have demonstrated antiproliferative effects against breast and colon cancer cells .

The biological effects of 4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives against four fungal strains. The results indicated that certain derivatives exhibited potent antifungal properties with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .

Compound DerivativeMIC (µg/mL)Fungal Strain
Derivative A10Candida albicans
Derivative B20Aspergillus niger

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, various derivatives were tested against human breast cancer cell lines. The most potent derivative showed an IC50 value of 15 µM after 48 hours of treatment .

Compound DerivativeIC50 (µM)Cell Line
Derivative C15MCF-7 (Breast)
Derivative D25HCT116 (Colon)

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